Advil PM

Description

Propriétés

Formule moléculaire |

C36H47NO10 |

|---|---|

Poids moléculaire |

653.8 g/mol |

Nom IUPAC |

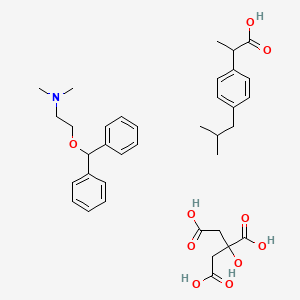

2-benzhydryloxy-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid |

InChI |

InChI=1S/C17H21NO.C13H18O2.C6H8O7/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-12,17H,13-14H2,1-2H3;4-7,9-10H,8H2,1-3H3,(H,14,15);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |

Clé InChI |

LQUQNXNHAIYHIS-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |

Origine du produit |

United States |

Foundational & Exploratory

The Synergistic Interplay of Ibuprofen and Diphenhydramine: A Technical Whitepaper on a Complementary Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

The co-administration of ibuprofen (B1674241), a nonsteroidal anti-inflammatory drug (NSAID), and diphenhydramine (B27), a first-generation antihistamine, is a widely utilized over-the-counter remedy for pain-associated sleeplessness. While clinical evidence robustly supports the efficacy of this combination in improving sleep quality and duration in the presence of pain, the underlying mechanism of their interaction is often characterized as synergistic. This technical guide provides an in-depth analysis of the pharmacodynamic and pharmacokinetic profiles of ibuprofen and diphenhydramine, both individually and in combination. It posits that the "synergy" observed is not a result of a direct molecular potentiation, but rather a highly effective complementary pharmacological action. This paper will dissect the distinct signaling pathways modulated by each agent, explore the physiological nexus of pain, inflammation, and sleep regulation, and present available quantitative data. Furthermore, it will outline detailed experimental protocols for the rigorous assessment of synergy, offering a framework for future research into this and similar combination therapies.

Introduction

The intricate relationship between pain and sleep is well-established; pain is a primary disruptor of sleep, and conversely, sleep deprivation can lower pain thresholds and exacerbate the perception of pain.[1] This bidirectional causality creates a challenging clinical scenario where addressing both symptoms simultaneously can lead to significantly improved patient outcomes. The fixed-dose combination of ibuprofen and diphenhydramine offers a therapeutic approach to concurrently manage pain and sleeplessness.[2]

Ibuprofen is a cornerstone analgesic and anti-inflammatory agent, while diphenhydramine is a well-known antihistamine with pronounced sedative effects.[3][4] The combination has demonstrated substantial improvements in sleep onset, duration, and quality in clinical settings.[2] This whitepaper aims to provide a comprehensive technical overview of the mechanisms of action of ibuprofen and diphenhydramine, the nature of their combined therapeutic effect, and the experimental methodologies required to formally characterize their interaction.

Individual Mechanisms of Action

Ibuprofen: Inhibition of Prostaglandin (B15479496) Synthesis

Ibuprofen's primary mechanism of action is the non-selective, reversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] These enzymes are critical for the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor to various prostanoids including prostaglandins (B1171923) (PGE2, PGD2, PGF2α, PGI2) and thromboxane (B8750289) A2 (TxA2).[6] Prostaglandins are potent mediators of inflammation, pain, and fever.[5] By blocking COX enzymes, ibuprofen effectively reduces the synthesis of these pro-inflammatory and pyretic molecules.[7]

The signaling pathway for ibuprofen's action is initiated by the release of arachidonic acid from cell membrane phospholipids (B1166683) by phospholipase A2. Arachidonic acid is then metabolized by COX enzymes to PGH2, which is further converted by tissue-specific synthases into various prostanoids that act on their respective receptors to elicit physiological responses.[6]

References

- 1. austinpublishinggroup.com [austinpublishinggroup.com]

- 2. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. realworldml.github.io [realworldml.github.io]

- 5. Prostaglandins and adenosine in the regulation of sleep and wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]

- 7. researchgate.net [researchgate.net]

The Pharmacokinetic Profile of a Fixed-Dose Combination of Ibuprofen and Diphenhydramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetics of the fixed-dose combination of ibuprofen (B1674241) and diphenhydramine (B27). This combination is commonly utilized for its analgesic and sedative properties, addressing pain that may lead to sleeplessness. This document synthesizes available data on the absorption, distribution, metabolism, and excretion of both active pharmaceutical ingredients when administered concurrently. Detailed experimental protocols from key studies are outlined, and metabolic pathways are visualized to offer a complete pharmacokinetic profile for drug development and research professionals.

Introduction

Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID), exerts its analgesic, anti-inflammatory, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[1][2] Diphenhydramine is a first-generation antihistamine with sedative and anticholinergic properties, acting as an H1 receptor antagonist.[3][4] The combination of these two agents is intended to provide relief from pain that disrupts sleep.[5][6] Understanding the pharmacokinetic profile of this combination is crucial for optimizing dosage regimens, predicting potential drug-drug interactions, and ensuring safety and efficacy. This guide summarizes the key pharmacokinetic parameters, details the experimental methodologies used to obtain this data, and illustrates the metabolic pathways involved.

Pharmacokinetic Parameters

The pharmacokinetic profiles of ibuprofen and diphenhydramine, when administered in a fixed-dose combination, have been characterized in clinical studies. The bioavailability of both ibuprofen and diphenhydramine is equivalent when administered together as a combination product compared to when they are administered individually.[7]

Ibuprofen Pharmacokinetics in Combination

Ibuprofen is rapidly absorbed from the gastrointestinal tract, with over 80% bioavailability.[1] It is extensively metabolized in the liver, primarily by CYP2C9, to inactive metabolites, with approximately 90% of the drug being metabolized.[1][8] Less than 1% of ibuprofen is excreted unchanged in the urine.[1]

Table 1: Pharmacokinetic Parameters of Ibuprofen (200 mg) in a Fixed-Dose Combination with Diphenhydramine (25 mg)

| Parameter | Value (Mean ± SD or Median [Range]) | Reference |

| Cmax (Maximum Plasma Concentration) | 9.92 ± 2.13 µg/mL | [9] |

| Tmax (Time to Cmax) | 0.875 hours (median) | [1][10] |

| AUC0-t (Area Under the Curve) | 99.15% (96.76–101.61) (Geometric Mean Ratio, 90% CI) | [1][10] |

| AUC0-inf (Area Under the Curve to Infinity) | 99.20% (96.82–101.63) (Geometric Mean Ratio, 90% CI) | [1][10] |

| t1/2 (Elimination Half-Life) | ~2 hours | [1] |

| Cl/F (Apparent Total Clearance) | Comparable between combination and individual product | [10] |

| Vz/F (Apparent Volume of Distribution) | Comparable between combination and individual product | [10] |

Note: The AUC values are presented as the geometric mean ratio and 90% confidence interval from a bioequivalence study comparing the combination product to the individual components administered together.

Diphenhydramine Pharmacokinetics in Combination

Diphenhydramine is well-absorbed after oral administration, with a bioavailability ranging from 40% to 60% due to significant first-pass metabolism.[1][11] It is primarily metabolized in the liver by the cytochrome P450 system, with CYP2D6 being a key enzyme.[12][13][14]

Table 2: Pharmacokinetic Parameters of Diphenhydramine (25 mg) in a Fixed-Dose Combination with Ibuprofen (200 mg)

| Parameter | Value (Mean ± SD or Median [Range]) | Reference |

| Cmax (Maximum Plasma Concentration) | 65-75 ng/mL | [2] |

| Tmax (Time to Cmax) | 3 hours (median) | [1][10] |

| AUC0-t (Area Under the Curve) | 102.62% (98.15–107.30) (Geometric Mean Ratio, 90% CI) | [1][10] |

| AUC0-inf (Area Under the Curve to Infinity) | 102.73% (98.31–107.34) (Geometric Mean Ratio, 90% CI) | [1][10] |

| t1/2 (Elimination Half-Life) | 3 to 9 hours in adults | [1] |

| Cl/F (Apparent Total Clearance) | Comparable between combination and individual product | [10] |

| Vz/F (Apparent Volume of Distribution) | Comparable between combination and individual product | [10] |

Note: The AUC values are presented as the geometric mean ratio and 90% confidence interval from a bioequivalence study comparing the combination product to the individual components administered together.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from well-controlled clinical trials. A representative experimental design is a randomized, open-label, two-treatment, two-sequence, two-period crossover study.[10]

Study Population

Healthy adult subjects, typically non-smokers, are recruited for these studies.[1] Key inclusion criteria often include an age range of 18 years or older and a body mass index (BMI) within a specified range (e.g., 19.0 to 26.0 kg/m2 ).[15] Exclusion criteria typically include a history of clinically significant allergies, particularly to the study drugs, and any underlying medical conditions that could interfere with drug metabolism or safety.[15]

Study Design and Drug Administration

A common design is a crossover study where subjects receive a single dose of the test product (ibuprofen/diphenhydramine combination) and the reference product (individual components administered concurrently) in a randomized sequence, separated by a washout period of at least 7 days.[10] The drugs are administered under fasting conditions.[1]

Blood Sampling

To characterize the pharmacokinetic profile, serial blood samples are collected at specific time points. For an ibuprofen and diphenhydramine combination study, a typical sampling schedule would be pre-dose and at multiple intervals post-dose, such as 10, 15, 30, and 45 minutes, and 1, 1.25, 1.5, 1.75, 2, 2.25, 2.5, 2.75, 3, 3.25, 3.5, 3.75, 4, 4.25, 4.5, 4.75, 5, 5.25, 5.5, 6, 8, 10, 12, 16, 24, 36, and 48 hours.[1] Plasma is separated by centrifugation and stored at -80°C until analysis.[1]

Bioanalytical Method

Plasma concentrations of ibuprofen and diphenhydramine are determined using validated bioanalytical methods, typically high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[14][16]

Pharmacokinetic Analysis

Pharmacokinetic parameters are calculated using non-compartmental analysis from the plasma concentration-time data.[17] Key parameters include Cmax, Tmax, AUC0-t, AUC0-inf, t1/2, Cl/F, and Vz/F.[1][17]

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of the ibuprofen and diphenhydramine combination.

Caption: A typical experimental workflow for a crossover pharmacokinetic study.

Metabolic Pathways

The metabolism of both ibuprofen and diphenhydramine primarily occurs in the liver via cytochrome P450 enzymes.

Caption: Primary metabolic pathways of ibuprofen and diphenhydramine.

Drug-Drug Interactions

While clinical studies have shown no significant pharmacokinetic interaction between ibuprofen and diphenhydramine when co-administered, the potential for interactions with other drugs exists due to their metabolic pathways.[7]

-

Ibuprofen: As a substrate of CYP2C9, co-administration with strong inhibitors or inducers of this enzyme could alter ibuprofen's plasma concentrations.[8] Individuals with genetic polymorphisms leading to reduced CYP2C9 activity may have decreased ibuprofen metabolism.[18][19]

-

Diphenhydramine: Diphenhydramine is a substrate and an inhibitor of CYP2D6.[12][13][20] This can lead to interactions with other drugs metabolized by CYP2D6, potentially increasing their concentrations and risk of adverse effects. Caution is advised when co-administering with other CNS depressants, as the sedative effects can be enhanced.[21]

Conclusion

The fixed-dose combination of ibuprofen and diphenhydramine exhibits a predictable pharmacokinetic profile, with no significant impact on the bioavailability of either component when administered together. The absorption is rapid for ibuprofen, providing timely analgesic effects, while the longer half-life of diphenhydramine contributes to its sedative properties throughout the night. The primary metabolism of ibuprofen via CYP2C9 and diphenhydramine via CYP2D6 are key considerations for potential drug-drug interactions. The experimental protocols outlined in this guide provide a framework for conducting further research and clinical trials involving this drug combination. This comprehensive pharmacokinetic understanding is essential for the safe and effective use of this combination product in clinical practice and for guiding future drug development efforts.

References

- 1. Bioequivalence Study of Ibuprofen and Diphenhydramine Hydrochloride mini liquid-filled capsules: A Size Reduction Alternative - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Diphenhydramine Hydrochloride? [synapse.patsnap.com]

- 5. emedz.net [emedz.net]

- 6. Diphenhydramine and ibuprofen (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 7. ema.europa.eu [ema.europa.eu]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 12. droracle.ai [droracle.ai]

- 13. droracle.ai [droracle.ai]

- 14. Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparative Pharmacokinetic (PK) Study of Ibuprofen and Diphenhydramine Hydrochloride MR Tablets in Healthy Adults Under Fasting Condition | DecenTrialz [decentrialz.com]

- 16. Enzymatic activity of 38 CYP2C9 genotypes on ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ClinPGx [clinpgx.org]

- 19. helix.com [helix.com]

- 20. droracle.ai [droracle.ai]

- 21. pdf.hres.ca [pdf.hres.ca]

An In-depth Technical Guide on the Cellular Pathways Affected by Ibuprofen and Diphenhydramine Co-administration

Abstract

The co-administration of ibuprofen (B1674241), a nonsteroidal anti-inflammatory drug (NSAID), and diphenhydramine (B27), a first-generation antihistamine, is a common over-the-counter remedy for managing pain accompanied by sleeplessness.[1][2][3] While the independent pharmacological profiles of these agents are well-documented, their combined impact on cellular signaling networks is less characterized. This technical guide synthesizes the current understanding of the distinct cellular pathways modulated by each drug and explores potential points of convergence and interaction upon their co-administration. Ibuprofen's primary mechanism involves the non-selective inhibition of cyclooxygenase (COX) enzymes, which is central to its anti-inflammatory, analgesic, and antipyretic effects.[4][5] Beyond this, ibuprofen influences key inflammatory and survival pathways, including Nuclear Factor-kappa B (NF-κB) signaling and apoptosis.[6][7] Diphenhydramine exerts its effects primarily as an inverse agonist at the histamine (B1213489) H1 receptor (H1R), thereby blocking histamine-induced signaling cascades involving Phospholipase C (PLC), Protein Kinase C (PKC), and intracellular calcium mobilization.[8] A critical point of convergence for both drugs is the potential modulation of the NF-κB pathway, suggesting a basis for additive or synergistic anti-inflammatory activity. This document provides a detailed overview of these pathways, supported by quantitative data, experimental methodologies, and pathway visualizations to serve as a comprehensive resource for the scientific community.

Ibuprofen: Core Cellular Pathways

Ibuprofen is a non-selective inhibitor of cyclooxygenase enzymes, COX-1 and COX-2.[5][9] This inhibition is the cornerstone of its therapeutic effects. The S-enantiomer is the more biologically active form, potently inhibiting both COX isoforms.[10]

Cyclooxygenase (COX) Pathway Inhibition

Ibuprofen competitively and reversibly binds to the active site of COX enzymes, preventing the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2).[11][12] PGH2 is the precursor for various prostanoids, including prostaglandins (B1171923) and thromboxanes, which are key mediators of pain, inflammation, and fever.[9][11] The inhibition of COX-2 is primarily responsible for the desired anti-inflammatory and analgesic effects, while the concurrent inhibition of the constitutively expressed COX-1 is linked to potential gastrointestinal side effects.[5][11]

NF-κB Signaling Pathway Modulation

Several studies indicate that ibuprofen can inhibit the activation of NF-κB, a pivotal transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and cell survival proteins.[6][13] This effect may occur independently of COX inhibition and contributes significantly to ibuprofen's anti-inflammatory properties.[6] Ibuprofen treatment has been shown to result in the degradation of IκBα, the inhibitor of NF-κB, and the nuclear translocation of NF-κB. However, despite nuclear localization, it can suppress the transcriptional activity of NF-κB, potentially by increasing the phosphorylation of GSK-3β.[14]

Induction of Apoptotic Pathways

Ibuprofen has been demonstrated to induce apoptosis in various cell lines, particularly in cancer cells.[7][15] This pro-apoptotic effect is multifaceted and can be initiated through several mechanisms:

-

Mitochondrial-Mediated Apoptosis : Ibuprofen can cause mitochondrial dysfunction, leading to the release of cytochrome c into the cytosol, a key event in the intrinsic apoptotic pathway.[7]

-

Death Receptor Upregulation : It can enhance apoptosis induced by tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) by upregulating the expression of its receptor, Death Receptor 5 (DR5).[16]

-

Caspase Activation : The apoptotic pathways triggered by ibuprofen converge on the activation of executioner caspases, such as caspase-3 and caspase-9.[15][17]

Diphenhydramine: Core Cellular Pathways

Diphenhydramine is a first-generation ethanolamine (B43304) H1-antihistamine that acts as an inverse agonist at histamine H1 receptors.[18] It readily crosses the blood-brain barrier, which accounts for its sedative effects.[19]

Histamine H1 Receptor (H1R) Antagonism

The H1 receptor is a G-protein coupled receptor (GPCR) that couples to the Gq/11 family of G proteins.[20][21] Upon activation by histamine, Gq/11 activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which mediates cellular responses like smooth muscle contraction.[20][22] Diphenhydramine blocks this entire cascade by preventing histamine from activating the H1 receptor.

Modulation of Protein Kinase C (PKC) and NF-κB

By preventing the H1R-mediated production of DAG, diphenhydramine indirectly inhibits the activation of most PKC isoforms.[8] This upstream blockade is a key consequence of its antihistaminic action. Furthermore, since H1R activation can promote the expression of the inflammatory transcription factor NF-κB, diphenhydramine's antagonism at this receptor can lead to a downstream reduction in NF-κB activity, decreasing the expression of pro-inflammatory cytokines and cell adhesion molecules.[21]

Anticholinergic Effects

Diphenhydramine is also a potent antagonist of muscarinic acetylcholine (B1216132) receptors.[18][23] This action is structurally related to atropine (B194438) and is responsible for its anticholinergic side effects (e.g., dry mouth, urinary retention) and contributes to its sedative properties.[24]

Potential Cellular Effects of Co-Administration

While pharmacokinetic studies indicate that the two drugs do not significantly alter each other's absorption or plasma concentrations, there is a notable absence of research into the pharmacodynamic interactions at the cellular level.[25][26] However, based on their individual mechanisms, we can hypothesize a primary point of convergence.

Convergent Inhibition of the NF-κB Pathway

The most compelling area for potential interaction is the convergent inhibition of the NF-κB signaling pathway.

-

Ibuprofen inhibits NF-κB activation, potentially through effects on the IKK complex or other upstream regulators.[6][14]

-

Diphenhydramine also attenuates NF-κB activity, but as a downstream consequence of blocking the histamine H1 receptor, which is a known activator of the pathway.

The co-administration of both drugs could therefore lead to a more profound or sustained suppression of NF-κB-mediated gene transcription than either agent alone. This could result in an additive or synergistic anti-inflammatory effect, which may be beneficial in conditions where inflammation is a key component of pain.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the individual drugs based on available literature. Data for co-administration is not currently available.

Table 1: Ibuprofen Pharmacodynamic Data

| Parameter | Target | Value | Cell/Assay Type | Reference |

|---|---|---|---|---|

| IC₅₀ (S-Ibuprofen) | COX-1 | 2.1 µmol/L | Human whole-blood assay | [10] |

| IC₅₀ (S-Ibuprofen) | COX-2 | 1.6 µmol/L | Human whole-blood assay | [10] |

| IC₅₀ (R-Ibuprofen) | COX-1 | 34.9 µmol/L | Human whole-blood assay |[10] |

Table 2: Diphenhydramine Pharmacodynamic Data

| Parameter | Target | Value (Kᵢ) | Assay Type | Reference |

|---|---|---|---|---|

| Binding Affinity | Histamine H1 Receptor | 1.1 - 16 nM | Radioligand binding | [18] |

| Binding Affinity | Muscarinic M1 Receptor | 20 - 130 nM | Radioligand binding | [18][27] |

| Binding Affinity | Muscarinic M2 Receptor | 83 - 290 nM | Radioligand binding | [18][27] |

| Binding Affinity | Serotonin Transporter | 89 - 110 nM | Radioligand binding |[18] |

Experimental Protocols

This section outlines general methodologies relevant to studying the cellular effects of ibuprofen and diphenhydramine.

COX Enzyme Inhibition Assay

-

Objective : To quantify the inhibitory activity of a compound against COX-1 and COX-2.

-

Methodology :

-

Enzyme Source : Use purified recombinant human COX-1 or COX-2 enzymes.

-

Incubation : Pre-incubate the enzyme with various concentrations of the test compound (e.g., ibuprofen) in a reaction buffer at 37°C.

-

Substrate Addition : Initiate the reaction by adding arachidonic acid.

-

Detection : Measure the production of prostaglandin E2 (PGE2) using a competitive Enzyme Immunoassay (EIA) kit.

-

Analysis : Plot the percentage of inhibition against the compound concentration and calculate the IC₅₀ value using non-linear regression analysis.

-

NF-κB Reporter Gene Assay

-

Objective : To measure the effect of a compound on NF-κB transcriptional activity.

-

Methodology :

-

Cell Culture : Use a stable cell line (e.g., HEK293) transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

-

Treatment : Pre-treat cells with the test compounds (ibuprofen, diphenhydramine, or both) for a specified time (e.g., 1 hour).

-

Stimulation : Induce NF-κB activation with a known agonist (e.g., TNF-α or histamine).

-

Lysis & Assay : After an incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity using a luminometer.

-

Analysis : Normalize luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and compare the activity in treated vs. untreated cells.

-

Intracellular Calcium Imaging

-

Objective : To measure changes in intracellular calcium concentration ([Ca²⁺]i) following receptor activation and inhibition.

-

Methodology :

-

Cell Loading : Load cultured cells (e.g., HeLa or primary smooth muscle cells) with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement : Mount the cells on a fluorescence microscope and record the baseline fluorescence intensity.

-

Treatment : Perfuse the cells with a buffer containing the antagonist (e.g., diphenhydramine).

-

Stimulation : Add an agonist (e.g., histamine) to the perfusion buffer and record the change in fluorescence intensity over time.

-

Analysis : Convert fluorescence ratios (for Fura-2) or intensity changes (for Fluo-4) to [Ca²⁺]i concentrations. Compare the peak [Ca²⁺]i response in the presence and absence of the antagonist.

-

Conclusion and Future Directions

Ibuprofen and diphenhydramine modulate distinct but fundamental cellular signaling pathways. Ibuprofen's primary target is the COX pathway, but its influence extends to the NF-κB and apoptotic pathways, underscoring its complex anti-inflammatory and cellular regulation profile. Diphenhydramine's effects stem from its potent blockade of the histamine H1 receptor, which consequently inhibits downstream PLC, PKC, and calcium signaling.

The co-administration of these drugs presents a compelling hypothesis for an additive or synergistic anti-inflammatory effect through the convergent inhibition of the NF-κB pathway. However, this remains a significant knowledge gap. Future research should prioritize direct investigation of the combined effects of ibuprofen and diphenhydramine on key signaling nodes, particularly NF-κB activation, in relevant cell models such as immune cells or neurons. Such studies, employing methodologies like those described herein, are critical for elucidating the complete molecular basis for the therapeutic efficacy of this widely used combination therapy.

References

- 1. haleonhealthpartner.com [haleonhealthpartner.com]

- 2. Diphenhydramine and ibuprofen (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. Diphenhydramine and ibuprofen (Oral route) [ssl.adam.com]

- 4. ClinPGx [clinpgx.org]

- 5. What is the mechanism of Ibuprofen? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Ibuprofen Induces Mitochondrial-Mediated Apoptosis Through Proteasomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. news-medical.net [news-medical.net]

- 10. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ibuprofen - Wikipedia [en.wikipedia.org]

- 12. THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Ibuprofen inhibits activation of nuclear β-catenin in human colon adenomas and induces the phosphorylation of GSK-3β - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Ibuprofen enhances TRAIL-induced apoptosis through DR5 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 19. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 22. Spatio-Temporal Calcium Signaling Patterns Underlying Opposing Effects of Histamine and TAS2R agonists in Airway Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pharmacology of Diphenhydramine | Pharmacology Mentor [pharmacologymentor.com]

- 25. Bioequivalence Study of Ibuprofen and Diphenhydramine Hydrochloride mini liquid-filled capsules: A Size Reduction Alternative - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Acetylcholine - Wikipedia [en.wikipedia.org]

In Vitro Effects of Diphenhydramine on Neuronal Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenhydramine (B27) (DPH) is a first-generation antihistamine widely recognized for its sedative and anticholinergic properties.[1] It readily crosses the blood-brain barrier, leading to a range of effects on the central nervous system.[2][3] While its primary mechanism of action is the inverse agonism of the histamine (B1213489) H1 receptor, diphenhydramine's interaction with numerous other neuronal targets contributes to its complex pharmacological profile.[1][2] This technical guide provides a comprehensive overview of the in vitro effects of diphenhydramine on neuronal cell lines, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Data Presentation: Quantitative Analysis of Diphenhydramine's Molecular Interactions

The following tables summarize the binding affinities and inhibitory concentrations of diphenhydramine at various neuronal receptors, transporters, and ion channels. This data is crucial for understanding the compound's polypharmacology and for designing experiments to investigate its specific neuronal effects.

Table 1: Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Binding Affinities

| Receptor Subtype | Binding Affinity (Ki) in nM | Species | Radioligand Used |

| M1 | 20 | Human | [3H]pirenzepine |

| M2 | 14.79 | Human | [3H]mepyramine |

| M3 | 84 - 229 | Human | [3H]4-DAMP |

| M4 | 53 - 112 | Human | [3H]pirenzepine |

| M5 | 30 - 260 | Human | [3H]scopolamine |

[4]

Table 2: Monoamine Transporter and Receptor Interactions

| Target | Inhibition Constant (IC50/Ki) in nM | Assay Type | Species |

| Serotonin Transporter (SERT) | 3542 | Radioligand Binding ([125I] RTI-55) | Human |

| 5-HT2C Receptor | 780 | Radioligand Binding | Human |

| Dopamine Transporter (DAT) | 1100 - 2200 | Radioligand Binding | Human |

[4]

Table 3: Adrenergic Receptor Binding Affinities

| Receptor Subtype | Binding Affinity (Ki) in nM | Species |

| α1B | 1300 | Human |

| α2A | 2900 | Human |

[4]

Table 4: Voltage-Gated Ion Channel Inhibition

| Channel Subtype | Inhibition Constant (IC50) | Experimental Condition |

| Neuronal Na+ Channels | ~10 µM | Inactivated state (Voltage-clamp) |

| Neuronal Na+ Channels | >300 µM | Resting state (Voltage-clamp) |

| Voltage-gated proton channel (Hv1) | 42 µM | Whole-cell patch clamp in BV2 microglial cells |

| NMDA Receptors | ~25 µM | Patch-clamp on heterologously expressed receptors |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of in vitro findings. The following sections describe the protocols for key experiments used to characterize the effects of diphenhydramine on neuronal cell lines.

Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity (Ki) of diphenhydramine for different muscarinic acetylcholine receptor subtypes.

-

Objective: To quantify the equilibrium dissociation constant (Ki) of diphenhydramine for M1-M5 muscarinic receptor subtypes.

-

Materials:

-

Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 cells).[4]

-

Radioligand specific to the receptor subtype (e.g., [3H]pirenzepine for M1).[4]

-

Unlabeled diphenhydramine.

-

A high-affinity muscarinic antagonist (e.g., atropine) to determine non-specific binding.[4]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[4]

-

96-well microplates, glass fiber filters, scintillation vials, and a liquid scintillation counter.[4]

-

-

Procedure:

-

Membrane Preparation: Homogenize cultured cells expressing the target receptor in an ice-cold lysis buffer and centrifuge to pellet the cell membranes.[4]

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled diphenhydramine.[4]

-

Incubation: Incubate the plates at room temperature to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[4]

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[4]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of diphenhydramine to generate a competition curve. The IC50 value is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.[4]

-

Whole-Cell Patch Clamp for Ion Channel Analysis

This electrophysiological technique is used to measure the effect of diphenhydramine on ion channel activity. The following protocol is adapted for studying proton currents in microglial cells.

-

Objective: To determine the inhibitory effect of diphenhydramine on voltage-gated proton channels (Hv1).

-

Cell Line: BV2 microglial cells.[5]

-

Procedure:

-

A glass micropipette with a very small tip is used to make a tight seal with the cell membrane.

-

A small amount of suction is applied to rupture the membrane patch, gaining electrical access to the cell's interior.

-

The membrane potential is clamped at a specific voltage, and the resulting currents are measured.

-

Diphenhydramine is applied to the cell, and the changes in proton currents are recorded to determine its inhibitory effects.[5]

-

The IC50 value is calculated from the concentration-response curve.[5]

-

Cell Viability and Apoptosis Assays

These assays are used to assess the cytotoxic and pro-apoptotic effects of diphenhydramine on neuronal and cancer cell lines.

-

Objective: To determine the effect of diphenhydramine on cell viability and to quantify apoptosis.

-

Cell Lines: Melanoma cell lines (e.g., A2058, A375.S2) and normal human melanocytes.[7]

-

Cell Viability (MTS Assay):

-

Plate cells in 96-well plates and treat with a range of diphenhydramine concentrations for 48 hours.[7]

-

Add MTS reagent to each well and incubate.

-

Measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.

-

-

Apoptosis (Annexin V/Propidium Iodide Staining):

-

Western Blot for Apoptosis Markers:

-

Treat cells with diphenhydramine and lyse the cells to extract proteins.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with antibodies against cleaved caspases (e.g., caspase-3, -8, -9) and PARP to detect the activation of the apoptotic cascade.[7]

-

Signaling Pathways and Mechanisms of Action

Diphenhydramine's effects on neuronal cells are mediated through its interaction with multiple signaling pathways. The following diagrams illustrate these key pathways.

Histamine H1 Receptor Inverse Agonism

Diphenhydramine's primary mechanism is its action as an inverse agonist at the H1 histamine receptor. This blocks the downstream signaling cascade typically initiated by histamine, which is involved in allergic and inflammatory responses.[2][8] By preventing H1 receptor activation, diphenhydramine inhibits the phospholipase C (PLC) pathway, thereby reducing the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] This leads to decreased intracellular calcium release and reduced activation of protein kinase C (PKC) and NF-κB, ultimately suppressing the expression of pro-inflammatory mediators.[8]

Muscarinic Acetylcholine Receptor Antagonism

Diphenhydramine is a potent antagonist of muscarinic acetylcholine receptors, which accounts for its anticholinergic side effects.[9][10] By blocking these G protein-coupled receptors, it interferes with acetylcholine-mediated neurotransmission.[11][12] Antagonism of M1, M3, and M5 receptors inhibits the Gq/11-PLC pathway, while antagonism of M2 and M4 receptors blocks the inhibition of adenylyl cyclase by Gi/o proteins, leading to an increase in cyclic AMP (cAMP) levels.

Modulation of Oxidative Stress and Apoptosis

In certain contexts, diphenhydramine has demonstrated neuroprotective effects by modulating oxidative stress and inflammation.[13][14] Studies in models of traumatic brain injury suggest that diphenhydramine can reduce levels of inflammatory cytokines like TNF-α and IL-1β, and decrease markers of oxidative stress.[13][14] It may also influence the mitochondrial apoptosis pathway by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[13][14] Conversely, in some cancer cell lines, diphenhydramine induces apoptosis through the suppression of survival signaling pathways like STAT3/MCL-1.[7]

Conclusion

The in vitro effects of diphenhydramine on neuronal cell lines are multifaceted, extending far beyond its well-known antihistaminic action. Its interactions with muscarinic acetylcholine receptors, various monoamine transporters, and voltage-gated ion channels contribute significantly to its overall pharmacological profile. Furthermore, emerging evidence suggests a role for diphenhydramine in modulating critical cellular processes such as oxidative stress and apoptosis, indicating potential neuroprotective or cytotoxic effects depending on the cellular context. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to further elucidate the complex neuropharmacology of diphenhydramine and to explore its potential for novel therapeutic applications.

References

- 1. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 2. Diphenhydramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Diphenhydramine: A Review of Its Clinical Applications and Potential Adverse Effect Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Inhibitory effects of antihistamines, diphenhydramine and chlorpheniramine, on proton currents in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Open channel block of NMDA receptors by diphenhydramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. SMPDB [smpdb.ca]

- 9. What is the mechanism of Diphenhydramine Hydrochloride? [synapse.patsnap.com]

- 10. alzdiscovery.org [alzdiscovery.org]

- 11. Acetylcholine - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Protective Effect of Diphenhydramine against Traumatic Brain Injury in Rats via Modulation of Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. karger.com [karger.com]

Whitepaper: A Technical Guide to Ibuprofen's Cyclooxygenase Inhibition Pathway in the Presence of Antihistamines

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuprofen's Mechanism of Action: Non-Selective Cyclooxygenase Inhibition

Ibuprofen (B1674241) is a non-steroidal anti-inflammatory drug (NSAID) that exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective, reversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] These enzymes are critical for the conversion of arachidonic acid, released from cell membrane phospholipids (B1166683) by phospholipase A2, into prostaglandin (B15479496) H2 (PGH2).[1][3] PGH2 is the precursor to a variety of prostanoids, including prostaglandins (B1171923) (PGE2, PGD2, PGI2) and thromboxane (B8750289) A2 (TxA2), which are key mediators of pain, inflammation, and fever.[1][3][4]

-

COX-1: Is a constitutively expressed "housekeeping" enzyme found in most tissues. It is responsible for producing prostanoids that regulate physiological processes, such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation via thromboxane A2.[3][5]

-

COX-2: Is an inducible enzyme, with low expression in most resting cells. Its expression is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli. Prostaglandins produced by COX-2 are major contributors to the inflammatory response, pain sensitization, and fever.[2][5]

Ibuprofen inhibits both isoforms by binding to the cyclooxygenase active site, preventing arachidonic acid from entering the catalytic channel.[4] It is administered as a racemic mixture, with the S-(+)-ibuprofen enantiomer being significantly more potent in inhibiting both COX isoforms than the R-(-)-enantiomer.[1][6] The inhibition of COX-2 is responsible for the desired anti-inflammatory and analgesic effects, while the concurrent inhibition of COX-1 is associated with potential side effects, such as gastrointestinal toxicity.[3][4]

Signaling Pathway: Arachidonic Acid Cascade and Ibuprofen Inhibition

The pathway begins with the release of arachidonic acid from the cell membrane. COX enzymes then catalyze its conversion to PGH2, which is subsequently converted by tissue-specific synthases into various bioactive prostanoids.[1] Ibuprofen acts as a competitive inhibitor, blocking the initial step in this cascade.[7]

Quantitative Data: Ibuprofen Inhibitory Potency

The inhibitory potency of drugs is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target Enzyme | IC50 (μM) | Inhibition Type | Reference |

| Ibuprofen (Racemic) | mCOX-2 | 80 ± 20 | Competitive (vs. AA) | [7] |

| S(+)-Ibuprofen | COX-1 | Lower Potency (vs. COX-2) | - | [6] |

| S(+)-Ibuprofen | COX-2 | Higher Potency (vs. COX-1) | - | [6] |

| R(-)-Ibuprofen | COX-1 | - | - | [6] |

| R(-)-Ibuprofen | COX-2 | Almost inactive | - | [6] |

| Note: Direct comparative IC50 values across different studies can vary based on assay conditions. "AA" refers to Arachidonic Acid. "mCOX-2" refers to murine COX-2. |

Antihistamine Mechanism of Action: H1 Receptor Antagonism

Antihistamines are a class of drugs that counteract the effects of histamine (B1213489), a biogenic amine released from mast cells and basophils during allergic reactions and tissue injury.[8] The most common antihistamines used in combination with analgesics are H1-receptor antagonists (or more accurately, inverse agonists).[9][10]

The histamine H1 receptor is a G-protein-coupled receptor (GPCR) expressed on various cells, including smooth muscle, vascular endothelium, and neurons in the central nervous system.[11] When histamine binds to the H1 receptor, it activates the Gq/11 G-protein, which in turn activates phospholipase C (PLC).[11] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers:

-

Inositol trisphosphate (IP3): Triggers the release of calcium (Ca2+) from intracellular stores.

-

Diacylglycerol (DAG): Activates protein kinase C (PKC).

This signaling cascade leads to the classic symptoms of an allergic reaction: vasodilation, increased vascular permeability (leading to swelling and runny nose), and smooth muscle contraction (bronchoconstriction).[9][12] H1-antihistamines work by binding to the H1 receptor, stabilizing it in an inactive conformation and blocking histamine from binding and initiating this cascade.[9][10]

Signaling Pathway: H1 Receptor Cascade and Antihistamine Blockade

Analysis of Potential Interactions at the Cyclooxygenase Pathway

Despite the frequent co-administration of ibuprofen and antihistamines to treat symptoms of conditions like the common cold, allergic rhinitis, and urticaria, the scientific literature lacks studies investigating a direct molecular interaction at the COX enzymes.[13] Multiple drug interaction databases and clinical sources confirm that there are no known clinically significant pharmacodynamic interactions between ibuprofen and second-generation antihistamines like cetirizine (B192768) or loratadine.[13][14][15]

The primary interaction of concern is the potential for additive drowsiness and sedation, particularly with first-generation antihistamines (e.g., diphenhydramine, chlorpheniramine) that readily cross the blood-brain barrier.[16][17]

Absence of Direct Modulation of COX Inhibition

There is no published in vitro or in vivo evidence to suggest that common H1-antihistamines bind to COX-1 or COX-2 enzymes or allosterically modulate the binding of ibuprofen. Their molecular structures and pharmacological targets are distinct. Therefore, it is presumed that in the presence of an antihistamine, the fundamental mechanism of ibuprofen's competitive inhibition of arachidonic acid at the COX active site remains unchanged.

Indirect and Upstream Effects

While a direct interaction is unsubstantiated, antihistamines can have indirect effects on the broader inflammatory cascade that may influence the context in which COX enzymes operate.

-

Mast Cell Stabilization: Some second-generation antihistamines, such as cetirizine, have been shown to inhibit the IgE-dependent release of inflammatory mediators from mast cells, including not only histamine but also prostaglandin D2 (PGD2).[18] PGD2 is a product of the COX pathway. By inhibiting the release of PGD2 from mast cells, these antihistamines can reduce a specific component of the pro-inflammatory environment. This is an upstream effect on a specific cell type, rather than a direct inhibition of the COX enzyme itself.

-

Reduction of Allergic Inflammation: The primary role of antihistamines is to block the inflammatory effects of histamine. By reducing histamine-mediated vasodilation and vascular permeability, they lessen tissue swelling and the congregation of inflammatory cells.[9] This reduction in the overall inflammatory state can, in turn, reduce the induction of COX-2 and the release of arachidonic acid, thereby decreasing the substrate available for prostaglandin synthesis. This represents an indirect, physiological interaction rather than a direct enzymatic one.

Experimental Protocols for Assessing COX Inhibition

To investigate potential interactions or to characterize novel COX inhibitors, standardized in vitro assays are essential. Below is a generalized protocol for a colorimetric or fluorometric COX inhibitor screening assay, synthesized from established methodologies.[19][20][21][22]

In Vitro COX Inhibitor Screening Assay (General Protocol)

Objective: To determine the IC50 of a test compound (e.g., ibuprofen) for COX-1 and COX-2 enzymes, potentially in the presence of a second compound (e.g., an antihistamine).

Materials:

-

Purified COX-1 (ovine) and COX-2 (human or ovine) enzymes

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Peroxidase substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine for colorimetric assay; Amplex Red for fluorometric assay)

-

Arachidonic Acid (substrate)

-

Test Inhibitor (e.g., Ibuprofen) and Co-incubation Compound (e.g., Cetirizine) dissolved in DMSO

-

Positive Control Inhibitor (e.g., Diclofenac, Celecoxib)

-

96-well microtiter plate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents in Assay Buffer as specified by the enzyme/kit manufacturer. Prepare serial dilutions of the test inhibitor, co-incubation compound, and positive control.

-

Enzyme Incubation: To each well of a 96-well plate, add Assay Buffer, Heme, and the purified COX-1 or COX-2 enzyme.

-

Inhibitor Pre-incubation:

-

To test for direct interaction, add the test inhibitor (Ibuprofen) and the co-incubation compound (Antihistamine) simultaneously to the enzyme solution.

-

Include controls: enzyme alone (100% activity), enzyme + ibuprofen alone, enzyme + antihistamine alone, and enzyme + positive control inhibitor. Use DMSO as a vehicle control.

-

Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor(s) to bind to the enzyme.

-

-

Reaction Initiation: Add the colorimetric/fluorometric substrate, followed immediately by arachidonic acid to initiate the reaction. The peroxidase activity of COX will catalyze the oxidation of the substrate, leading to a change in color or fluorescence.

-

Data Acquisition: Immediately place the plate in a microplate reader. Measure the absorbance (e.g., at 590 nm) or fluorescence (e.g., Ex/Em = 571/585 nm) kinetically over a period of 2-5 minutes.

-

Data Analysis:

-

Calculate the initial reaction rate (V) for each well from the linear portion of the kinetic curve.

-

Normalize the rates relative to the vehicle control (100% activity).

-

Plot the percent inhibition versus the log of the inhibitor concentration.

-

Determine the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic fit).

-

Experimental Workflow Diagram

References

- 1. ClinPGx [clinpgx.org]

- 2. Ibuprofen - Wikipedia [en.wikipedia.org]

- 3. news-medical.net [news-medical.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lecturio.com [lecturio.com]

- 6. Inhibition of cyclooxygenase-1 and -2 by R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Antihistamine - Wikipedia [en.wikipedia.org]

- 10. droracle.ai [droracle.ai]

- 11. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 12. What are H1 receptor agonists and how do they work? [synapse.patsnap.com]

- 13. droracle.ai [droracle.ai]

- 14. Is it safe to take Zyrtec and ibuprofen together? [singlecare.com]

- 15. drugs.com [drugs.com]

- 16. Video: Upper Respiratory Drugs: First and Second-Generation Antihistamines [jove.com]

- 17. Drug Interaction Checker â Find Unsafe Combinations | WebMD [webmd.com]

- 18. In vitro effects of H1-antihistamines on histamine and PGD2 release from mast cells of human lung, tonsil, and skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cyclooxygenase (COX-1 and COX-2) inhibition assay [bio-protocol.org]

- 21. benchchem.com [benchchem.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

Unveiling the Off-Target Pharmacology of Diphenhydramine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenhydramine (B27), a first-generation antihistamine, is widely recognized for its potent antagonism of the histamine (B1213489) H1 receptor, a property that underlies its therapeutic efficacy in the management of allergic conditions. However, the clinical profile of diphenhydramine is characterized by a broad range of central nervous system and peripheral side effects, including sedation, cognitive impairment, dry mouth, and cardiac arrhythmias. These effects are a direct consequence of its interactions with a variety of molecular targets beyond the H1 receptor. This in-depth technical guide provides a comprehensive overview of the molecular binding targets of diphenhydramine, offering a detailed analysis of its off-target pharmacology. We present quantitative binding and functional data, detailed experimental protocols for assessing these interactions, and visual representations of the relevant signaling pathways to facilitate a deeper understanding of this multifaceted compound.

Quantitative Analysis of Diphenhydramine's Molecular Interactions

The pleiotropic effects of diphenhydramine can be attributed to its significant affinity for several key receptors and ion channels. The following tables summarize the quantitative data on diphenhydramine's binding affinity (Ki) and functional inhibition (IC50) at these non-histaminergic targets.

Table 1: Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Binding Affinities [1][2]

| Receptor Subtype | Binding Affinity (Ki) in nM | Species | Radioligand |

| M1 | 210 | Human | [3H]pirenzepine |

| M2 | 130 | Human | [3H]AF-DX 384 |

| M3 | 240 | Human | [3H]4-DAMP |

| M4 | 112 | Human | [3H]pirenzepine |

| M5 | 260 | Human | [3H]scopolamine |

Table 2: Monoamine Transporter and Receptor Interactions [2][3]

| Target | Inhibition Constant (IC50/Ki) in nM | Assay Type | Species |

| Serotonin (B10506) Transporter (SERT) | 430 | Radioligand Binding ([3H]citalopram) | Human |

| 5-HT2C Receptor | 513 | Radioligand Binding ([3H]mesulergine) | Human |

Table 3: Voltage-Gated Ion Channel Inhibition [3][4]

| Channel Subtype | Inhibition Constant (IC50) in µM | Experimental Condition |

| Voltage-gated sodium channel (Nav) | 48 - 86 | Whole-cell voltage clamp on rat dorsal root ganglion neurons |

| hERG Potassium Channel | 27.1 | Whole-cell patch clamp in HEK-293 cells |

Signaling Pathways

To comprehend the functional consequences of diphenhydramine's off-target binding, it is crucial to understand the downstream signaling cascades associated with these molecular targets.

Muscarinic M1 Receptor Signaling

Diphenhydramine's anticholinergic effects are primarily mediated through its antagonism of muscarinic acetylcholine receptors. The M1 receptor, a G-protein coupled receptor (GPCR), predominantly couples to Gq/11 proteins. Upon agonist binding, Gq/11 activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Diphenhydramine, as an antagonist, blocks these downstream effects.

Cardiac Ion Channel Modulation

Diphenhydramine's effects on cardiac function are attributed to its blockade of voltage-gated sodium and potassium channels.

Sodium Channel Blockade: In cardiomyocytes, voltage-gated sodium channels (Nav1.5) are responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. Diphenhydramine's blockade of these channels slows the influx of sodium ions, leading to a decrease in the rate of depolarization and conduction velocity. This action is the basis for its local anesthetic properties and can contribute to QRS widening on an electrocardiogram at high concentrations.[5][6][7]

hERG Potassium Channel Blockade: The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for the repolarization phase (Phase 3) of the cardiac action potential.[8][9][10] Diphenhydramine's inhibition of hERG channels delays potassium efflux, prolonging the action potential duration and the QT interval on an electrocardiogram. This effect increases the risk of early afterdepolarizations and potentially life-threatening arrhythmias like Torsades de Pointes.[3][11]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the off-target binding and functional activity of diphenhydramine.

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity of diphenhydramine for muscarinic acetylcholine receptor subtypes (M1-M5).[12][13][14][15][16]

Objective: To determine the equilibrium dissociation constant (Ki) of diphenhydramine for each muscarinic receptor subtype.

Materials:

-

Cell membranes expressing a single human muscarinic receptor subtype (M1-M5).

-

Radioligand specific for the receptor subtype (e.g., [3H]N-methylscopolamine).

-

Unlabeled diphenhydramine.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled antagonist, e.g., atropine), and competitive binding (radioligand + varying concentrations of diphenhydramine).

-

Incubation: Add the cell membranes to the wells and incubate at a specified temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Rapidly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the diphenhydramine concentration. Determine the IC50 value (the concentration of diphenhydramine that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Blockade

This protocol describes the whole-cell patch-clamp technique to measure the inhibitory effect of diphenhydramine on voltage-gated sodium or potassium channels.[17][18][19][20][21]

Objective: To determine the IC50 of diphenhydramine for a specific ion channel.

Materials:

-

Cells expressing the ion channel of interest (e.g., HEK-293 cells).

-

Patch-clamp amplifier and data acquisition system.

-

Inverted microscope.

-

Micromanipulator.

-

Perfusion system.

-

Borosilicate glass capillaries for patch pipettes.

-

External (extracellular) and internal (intracellular/pipette) recording solutions.

-

Diphenhydramine stock solution.

Procedure:

-

Cell Preparation: Plate cells on coverslips for recording.

-

Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

Seal Formation: Approach a cell with the patch pipette and apply slight positive pressure. Once a dimple forms on the cell membrane, release the pressure to form a high-resistance (GΩ) seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration, which allows for control of the membrane potential and measurement of the total current from the entire cell membrane.

-

Voltage-Clamp Protocol: Apply a specific voltage protocol to elicit the ionic current of interest. For example, to measure sodium currents, hold the cell at a hyperpolarized potential (e.g., -100 mV) and then apply a depolarizing step (e.g., to 0 mV).

-

Drug Application: After recording a stable baseline current, perfuse the cell with the external solution containing various concentrations of diphenhydramine.

-

Data Acquisition: Record the current in the presence of each concentration of diphenhydramine.

-

Data Analysis: Measure the peak current amplitude at each diphenhydramine concentration and normalize it to the baseline current. Plot the percentage of inhibition against the logarithm of the diphenhydramine concentration. Fit the data with a sigmoidal dose-response curve to determine the IC50 value.

Serotonin Reuptake Inhibition Assay

This protocol describes an in vitro assay to measure the inhibitory effect of diphenhydramine on the serotonin transporter (SERT).[5][22][23][24]

Objective: To determine the IC50 of diphenhydramine for SERT.

Materials:

-

Cells expressing human SERT (e.g., HEK-293 or JAR cells).

-

[3H]Serotonin.

-

Unlabeled diphenhydramine.

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Known SERT inhibitor for non-specific uptake control (e.g., fluoxetine).

-

Cell lysis buffer.

-

Scintillation cocktail.

-

96-well microplates.

-

Liquid scintillation counter.

Procedure:

-

Cell Culture: Culture cells expressing SERT in 96-well plates.

-

Pre-incubation: Wash the cells with pre-warmed uptake buffer. Pre-incubate the cells with various concentrations of diphenhydramine or a reference inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.

-

Uptake Initiation: Initiate serotonin uptake by adding [3H]Serotonin to each well. Incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Termination: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer to remove extracellular [3H]Serotonin.

-

Cell Lysis: Lyse the cells with a lysis buffer to release the intracellular [3H]Serotonin.

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known SERT inhibitor) from the total uptake. Plot the percentage of inhibition of specific uptake against the logarithm of the diphenhydramine concentration. Determine the IC50 value from the resulting dose-response curve.

Conclusion

This technical guide provides a detailed examination of the molecular binding targets of diphenhydramine beyond the H1 receptor. The quantitative data, signaling pathway diagrams, and experimental protocols presented herein offer valuable insights for researchers and drug development professionals. A thorough understanding of diphenhydramine's off-target pharmacology is essential for appreciating its complex clinical profile and for guiding the development of more selective and safer medications. The methodologies described can be adapted to investigate the pharmacological profiles of other compounds, contributing to a more comprehensive approach to drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Diphenhydramine - Wikipedia [en.wikipedia.org]

- 4. Block of sodium currents in rat dorsal root ganglion neurons by diphenhydramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cardiac Na Channels: Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of the Cardiac Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of hERG potassium currents in HEK-293 cells by protein kinase C. Evidence for direct phosphorylation of pore forming subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Revealing the structural basis of action of hERG potassium channel activators and blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 19. docs.axolbio.com [docs.axolbio.com]

- 20. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 21. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 22. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mapping serotonin dynamics in the living brain | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 24. Techniques for Measurement of Serotonin: Implications in Neuropsychiatric Disorders and Advances in Absolute Value Recording Methods - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacodynamic Interactions Between Ibuprofen and First-Generation Antihistamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmacodynamic interactions between ibuprofen (B1674241), a non-steroidal anti-inflammatory drug (NSAID), and first-generation antihistamines. The core focus is on the molecular mechanisms, potential for additive or synergistic effects, and the clinical implications of their combined use. This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols for assessing these interactions, and provides visual representations of the pertinent signaling pathways to support further research and drug development in this area.

Introduction

Ibuprofen and first-generation antihistamines are frequently co-administered, often in over-the-counter formulations, for the management of symptoms associated with the common cold, allergies, and pain with sleeplessness[1]. Ibuprofen, a non-selective cyclooxygenase (COX) inhibitor, provides analgesic, anti-inflammatory, and antipyretic effects[2][3]. First-generation antihistamines, such as diphenhydramine (B27) and chlorpheniramine, act as histamine (B1213489) H1 receptor antagonists, effectively mitigating allergic symptoms. However, their ability to cross the blood-brain barrier and their affinity for other receptors, notably muscarinic acetylcholine (B1216132) receptors, result in significant central nervous system (CNS) depressant and anticholinergic effects[4].

The concomitant use of these two drug classes raises important pharmacodynamic considerations. The primary interactions are additive in nature, particularly concerning CNS depression and gastrointestinal (GI) toxicity. A thorough understanding of these interactions is paramount for the development of safe and effective combination therapies.

Mechanisms of Action

Ibuprofen and the Cyclooxygenase Pathway

Ibuprofen exerts its therapeutic effects through the non-selective, reversible inhibition of cyclooxygenase enzymes, COX-1 and COX-2[2][5]. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever[6][7].

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and platelet aggregation.

-

COX-2 is primarily an inducible enzyme, upregulated at sites of inflammation.

By inhibiting both isoforms, ibuprofen effectively reduces the synthesis of prostaglandins, leading to its desired therapeutic effects. However, the inhibition of COX-1 is also responsible for some of its most common adverse effects, including gastrointestinal irritation and bleeding[8].

First-Generation Antihistamines and H1 Receptor Signaling

First-generation antihistamines are inverse agonists at the histamine H1 receptor. The H1 receptor is a G-protein coupled receptor (GPCR) linked to the Gq/11 family of G-proteins[9]. Activation of the H1 receptor by histamine initiates a signaling cascade that leads to the physiological effects of an allergic response.

-

Receptor Activation: Histamine binds to the H1 receptor, causing a conformational change.

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gq protein, leading to its dissociation from the βγ-subunits.

-

Downstream Signaling: The activated Gαq-GTP monomer stimulates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Cellular Response: IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC)[10]. This cascade ultimately leads to smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.

First-generation antihistamines cross the blood-brain barrier and antagonize H1 receptors in the CNS, leading to sedation[4]. Their lack of receptor selectivity also results in anticholinergic effects through the blockade of muscarinic receptors[11].

Pharmacodynamic Interactions

The primary pharmacodynamic interactions between ibuprofen and first-generation antihistamines are additive effects on the CNS and the gastrointestinal tract.

Central Nervous System Depression

Both ibuprofen and first-generation antihistamines can cause CNS depression. First-generation antihistamines are well-known for their sedative effects due to their antagonism of H1 receptors in the brain[4]. While less common, ibuprofen has also been associated with dizziness and drowsiness[12]. The combination of these drugs can lead to an additive increase in sedation, somnolence, and impaired psychomotor performance[13]. This is a critical consideration for patient safety, especially concerning activities that require mental alertness, such as driving or operating machinery.

Gastrointestinal Effects

Ibuprofen is known to cause gastrointestinal adverse effects, ranging from dyspepsia to peptic ulcers and bleeding, due to the inhibition of COX-1 mediated prostaglandin (B15479496) synthesis which is protective of the gastric mucosa[8]. First-generation antihistamines, through their anticholinergic properties, can decrease gastric motility and secretions. While this may seem protective, the combination does not necessarily mitigate the risk of NSAID-induced gastropathy. In fact, some studies have suggested that the combination may slightly potentiate ibuprofen's toxicity in animal models, although this has not been consistently demonstrated in humans[14].

Quantitative Data from Clinical Studies

The following tables summarize adverse event data from clinical trials investigating the combination of ibuprofen and diphenhydramine.

Table 1: Incidence of Common Adverse Events with Ibuprofen/Diphenhydramine Combination

| Adverse Event | Ibuprofen 400mg / Diphenhydramine 50mg | Ibuprofen 400mg | Placebo |

| Somnolence | Increased incidence compared to placebo and ibuprofen alone[15] | - | - |

| Dizziness | Reported[12] | Reported[12] | Reported[12] |

| Dry Mouth | Reported[12] | - | - |

| Dyspepsia | Reported[12] | Reported[12] | Reported[12] |

| Nausea | Reported[12] | Reported[12] | Reported[12] |

Data compiled from product monographs and clinical trial data summaries. Specific percentages are often not provided in a comparative format in the available literature.

Table 2: Summary of Findings from Placebo-Controlled Trials of Ibuprofen/Diphenhydramine for Pain and Sleeplessness

| Outcome Measure | Ibuprofen/Diphenhydramine Combination | Placebo | Key Findings |

| Sleep Latency | Significantly shorter | - | The combination product significantly reduced the time to fall asleep compared to placebo in patients with pain-induced sleeplessness. |

| Total Sleep Time | Significantly longer | - | Patients treated with the combination product experienced a longer duration of sleep. |

| Pain Relief | Superior to placebo | - | Ibuprofen provided effective analgesia. |

| Adverse Events | Higher incidence of CNS effects (e.g., drowsiness) | Lower incidence | The combination was generally well-tolerated, with predictable side effects.[3] |

Experimental Protocols

Assessing the pharmacodynamic interactions between ibuprofen and first-generation antihistamines requires specific experimental designs.

Assessment of CNS Depression: Psychomotor Performance Testing

Psychomotor performance tests are crucial for quantifying the sedative effects of drugs. A typical study protocol would involve:

-

Study Design: A randomized, double-blind, placebo-controlled, crossover study design is often employed.

-

Subjects: Healthy volunteers who are screened for any contraindications.

-

Treatments: Single doses of ibuprofen, a first-generation antihistamine, the combination, and a placebo.

-

Test Battery: A series of validated tests administered at baseline and at regular intervals post-dosing. These may include:

-

Choice Reaction Time: Measures the speed and accuracy of response to a stimulus.

-

Tracking Tasks: Assesses hand-eye coordination.

-

Vigilance Tasks: Measures sustained attention.

-

Memory Tests: Evaluates short-term memory and learning.

-

-

Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the effects of the different treatments on test performance.

Evaluation of Gastrointestinal Mucosal Injury

In vivo models and clinical studies are used to assess drug-induced gastrointestinal damage.

-

Preclinical Models:

-

Animal Models: Rodents are commonly used. Gastric lesions are induced by oral administration of high doses of the drugs.

-

Assessment: After a set period, the animals are euthanized, and their stomachs are examined. The extent of mucosal damage is scored based on the number and severity of lesions (e.g., petechiae, erosions, ulcers). Histopathological analysis of gastric tissue is also performed.

-

-

Clinical Studies:

-

Endoscopy: Human volunteers undergo upper gastrointestinal endoscopy at baseline and after a period of drug administration.

-

Lanza Score: The degree of gastric and duodenal mucosal injury is graded using a standardized scale, such as the Lanza score, which evaluates erythema, and erosions[16].

-

Biopsy: Gastric biopsies can be taken for histopathological examination.

-

Conclusions and Future Directions

The primary pharmacodynamic interaction between ibuprofen and first-generation antihistamines is an additive effect on CNS depression. While a potential for additive gastrointestinal toxicity exists, the clinical evidence for this is less clear. The combination of these drugs can be rational for specific indications, such as pain-related insomnia, but requires careful consideration of the risk-benefit profile for each patient.

Future research should focus on:

-

Quantitative Assessment of Synergism: Designing studies to determine if the CNS depressant effects are merely additive or synergistic.

-

Impact on Sleep Architecture: Investigating the effects of the combination on different sleep stages to understand the quality of sleep induced.

-

Development of Safer Combinations: Exploring the use of second or third-generation non-sedating antihistamines in combination with NSAIDs to minimize CNS side effects.

-

Elucidation of Molecular Interactions: Investigating potential downstream convergence of the COX and H1 receptor signaling pathways that might contribute to the observed pharmacodynamic effects.